tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate
Description
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Properties
IUPAC Name |
ethyl 2-tert-butyl-5-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-9-24-16(22)14-12-13(2)21(15(14)18(3,4)5)11-10-20-17(23)25-19(6,7)8/h12H,9-11H2,1-8H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWCBHOGZJZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CCNC(=O)OC(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H34N2O4
- Molecular Weight : 358.431 g/mol
- IUPAC Name : tert-butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methylpyrrol-1-yl)ethylcarbamate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrole ring enhances its ability to engage in π-stacking interactions with nucleic acids and proteins, potentially leading to modulation of gene expression and enzyme activity.
Biological Activity Overview
The compound has demonstrated several biological activities, including:
-
Antitumor Activity :
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects :
- Research indicates that the compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
-
Antioxidant Properties :
- The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models.
Data Table: Biological Activities
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast) | 15.4 | |
| Antitumor | A549 (Lung) | 12.8 | |
| Anti-inflammatory | RAW 264.7 | 10.0 | |
| Antioxidant | H2O2-treated cells | 25.0 |
Case Study 1: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be 15.4 µM, indicating potent antitumor activity.
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation using RAW 264.7 macrophages, the compound significantly reduced the production of TNF-alpha and IL-6 cytokines at an IC50 of 10 µM. This suggests that it may be useful in developing anti-inflammatory therapeutics.
Research Findings
Recent findings highlight the role of this compound in modulating pathways associated with cancer progression and inflammation:
- Cell Cycle Arrest : The compound was shown to induce G0/G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Increased levels of Bax and decreased levels of Bcl-2 were observed, confirming the apoptotic pathway activation.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties were linked to a decrease in ROS levels in treated cells.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential:
This compound has been studied for its potential pharmacological activities. It is a derivative of pyrrole, which is known for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Research indicates that derivatives of pyrrole can interact with biological targets such as enzymes and receptors, making them candidates for drug development .
Case Study: Anticonvulsant Activity
A study explored the synthesis of various pyrrole derivatives, including tert-butyl compounds, to evaluate their anticonvulsant properties. The results demonstrated significant activity in preclinical seizure models, suggesting that modifications to the pyrrole structure could enhance therapeutic efficacy against epilepsy .
Material Science Applications
Polymer Chemistry:
tert-Butyl 2-(2-tert-butyl-3-ethoxycarbonyl-5-methyl-1H-pyrrol-1-yl)ethylcarbamate can serve as a building block in the synthesis of advanced materials. Its unique chemical properties allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties. Research has shown that such compounds can improve the performance of polymers used in coatings and adhesives .
Nanotechnology:
In nanotechnology, this compound has potential applications in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and target specificity in therapeutic applications .
Synthetic Methodologies
Synthesis Techniques:
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole ring followed by carbamate formation. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions and yield .
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Ethoxycarbonyl derivatives | 85 |
| 2 | Carbamate Formation | tert-butyl isocyanate | 90 |
| 3 | Purification | Chromatography | >95 |
Q & A
Basic Research Questions
Q. How can the structure of tert-butyl carbamate derivatives be confirmed using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, in a structurally similar compound (tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate), ¹H NMR (300 MHz, CDCl₃) resolved key peaks at δ 8.22 (s, 1H) and δ 3.56 (d, J=6.6 Hz, 2H), correlating with pyrrolidine and carbamate moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) and carbamate (N-H) stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively).
Q. What are the stability considerations for tert-butyl carbamates under different reaction conditions?
- Methodological Answer :
- Thermal Stability : Avoid prolonged heating above 100°C to prevent decomposition of the tert-butoxycarbonyl (Boc) group.
- Chemical Stability : Boc groups are acid-labile; use trifluoroacetic acid (TFA) in dichloromethane (DCM) for controlled deprotection . Incompatible with strong oxidizers or bases, as noted in safety data sheets (SDS) .
- Storage : Store at 2–8°C under inert gas (e.g., N₂) to minimize hydrolysis .
Q. What safety protocols are essential when handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Emergency Measures : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize acidic or basic residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How do hydrogen bonding interactions in tert-butyl carbamate derivatives influence their crystal structures?
- Methodological Answer :
- X-ray Crystallography : Analyze intermolecular interactions, such as N-H···O hydrogen bonds between carbamate groups and adjacent carbonyls. Das et al. (2016) demonstrated that weak C-H···O bonds stabilize layered arrangements in tert-butyl carbamate crystals .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict bond lengths and angles, correlating with experimental data .
Q. What strategies optimize the synthesis of tert-butyl carbamate intermediates in multi-step pharmaceutical reactions?
- Methodological Answer :
- Protecting Group Strategy : Use Boc groups to temporarily shield amines during coupling reactions. For example, in the synthesis of WDR5 degraders, TFA-mediated Boc deprotection was critical before amide bond formation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC to isolate intermediates. Monitor purity via LC-MS .
Q. How can biocatalytic methods be applied to synthesize tert-butyl carbamate-containing pharmaceutical intermediates?
- Methodological Answer :
- Enzyme Selection : Lipases or esterases enable chemoselective reactions. Troiani et al. (2011) used a lipase to catalyze the lactonization of a tert-butyl carbamate intermediate, achieving >90% yield .
- Reaction Optimization : Adjust pH (6.5–7.5) and temperature (25–37°C) to balance enzyme activity and substrate stability.
Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl carbamate derivatives?
- Methodological Answer :
- Critical Parameter Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, yields may vary due to residual moisture in DMF affecting Boc stability .
- Reproducibility Tests : Replicate protocols with strict control of inert atmospheres (argon/glovebox) and reagent purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
